2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl and methylphenyl groups, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds under controlled conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.
Condensation Reaction: The final step involves a condensation reaction between the triazole-sulfanyl intermediate and 2-hydroxynaphthaldehyde in the presence of an acid catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, hydrazine derivatives.
Substitution Products: Halogenated, alkylated, or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with biological targets such as enzymes and receptors. The triazole ring and hydrazide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The molecular pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Hydrazide Derivatives: Compounds with hydrazide moieties but different aromatic groups.
Sulfanyl Compounds: Compounds with sulfanyl groups but different core structures.
Uniqueness
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety, which collectively contribute to its distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
303105-50-2 |
---|---|
Molecular Formula |
C28H22ClN5O2S |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H22ClN5O2S/c1-18-6-13-22(14-7-18)34-27(20-8-11-21(29)12-9-20)32-33-28(34)37-17-26(36)31-30-16-24-23-5-3-2-4-19(23)10-15-25(24)35/h2-16,35H,17H2,1H3,(H,31,36)/b30-16+ |
InChI Key |
XVZKVHZLBQEPSW-OKCVXOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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